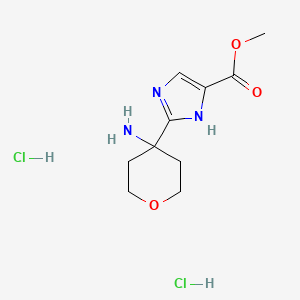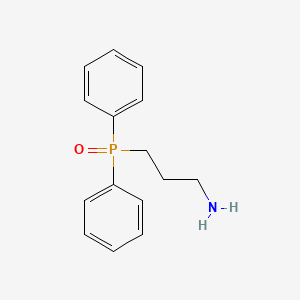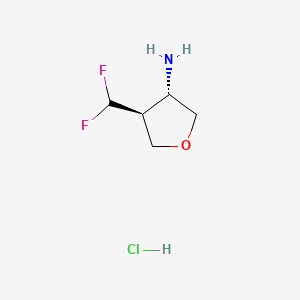
methyl2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylatedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H15N3O3 It is known for its unique structure, which includes an imidazole ring and an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Oxane Ring: The oxane ring is introduced by reacting the imidazole derivative with tetrahydropyran.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the esterified product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The oxane ring may interact with biological membranes, affecting cell permeability and signaling pathways.
Comparación Con Compuestos Similares
Methyl 2-(4-aminooxan-4-yl)acetate: This compound has a similar structure but lacks the imidazole ring.
Methyl 2-[(4-aminooxan-4-yl)formamido]-3-methylpentanoate: This compound contains an additional formamido group and a different carbon chain.
Uniqueness: Methyl 2-(4-aminooxan-4-yl)-1H-imidazole-4-carboxylate dihydrochloride is unique due to the presence of both the imidazole and oxane rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H17Cl2N3O3 |
|---|---|
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
methyl 2-(4-aminooxan-4-yl)-1H-imidazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O3.2ClH/c1-15-8(14)7-6-12-9(13-7)10(11)2-4-16-5-3-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H |
Clave InChI |
AKJSJJGGFMBMCG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(N1)C2(CCOCC2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]hexanamide](/img/structure/B15317524.png)

![ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317529.png)

![methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride](/img/structure/B15317544.png)
![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)


![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)




